molecular formula C2H4N6 B13524316 1H-Tetrazole-5-carboximidamide CAS No. 501357-01-3

1H-Tetrazole-5-carboximidamide

Cat. No.: B13524316
CAS No.: 501357-01-3
M. Wt: 112.09 g/mol
InChI Key: NEMCXWMKVAMXBZ-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound offered for research purposes. Tetrazole derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their versatile biological activities and role as bioisosteres, often serving as replacements for carboxylic acid groups in drug design . Researchers utilize tetrazole-based compounds in various application areas, including investigations into antibacterial and antifungal agents , anticancer therapies , and other pharmacological properties . The tetrazole ring provides a stable, planar scaffold that is metabolically resistant, making it a valuable core structure in the development of novel bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific scientific literature for detailed protocols and mechanistic studies related to tetrazole-carboximidamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501357-01-3

Molecular Formula

C2H4N6

Molecular Weight

112.09 g/mol

IUPAC Name

2H-tetrazole-5-carboximidamide

InChI

InChI=1S/C2H4N6/c3-1(4)2-5-7-8-6-2/h(H3,3,4)(H,5,6,7,8)

InChI Key

NEMCXWMKVAMXBZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 1h Tetrazole 5 Carboximidamide and Its Derivatives

Direct Synthesis Approaches to 1H-Tetrazole-5-carboximidamide Precursors

The most prevalent and direct pathway to the 5-substituted-1H-tetrazole scaffold is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source. bohrium.comnih.gov In the context of this compound, the logical precursor is a nitrile-containing compound that already bears the carboximidamide group or a moiety that can be readily converted to it.

Key precursors for this synthesis include:

Cyanoguanidine (Dicyandiamide): This readily available and cost-effective reagent serves as an ideal starting material. The nitrile group within cyanoguanidine can undergo cycloaddition with an azide, directly installing the tetrazole ring at the 5-position to yield the target this compound scaffold.

Protected or Substituted Cyanoguanidines: To create derivatives, substituted versions of cyanoguanidine can be employed, allowing for the introduction of various functional groups on the carboximidamide nitrogen atoms prior to the formation of the tetrazole ring.

Amides and Thioamides: In some synthetic routes, amides can be converted to the corresponding 1,5-disubstituted tetrazoles, suggesting that a precursor like guanylurea (B105422) could potentially be used, although this is a less direct approach than starting with a nitrile. nih.gov

The synthesis often involves reacting these nitrile-containing precursors with an azide source, most commonly sodium azide (NaN₃), often in the presence of an acid or a catalyst to facilitate the reaction. nih.gov

Catalytic Strategies for the Formation of the Tetrazole-Carboximidamide Scaffold

To overcome the high activation energy and long reaction times often associated with the cycloaddition of nitriles and azides, various catalytic systems have been developed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

A wide range of transition metal salts and complexes have been proven to be effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. These metals act as Lewis acids, coordinating to the nitrogen atom of the nitrile and increasing its electrophilicity. organic-chemistry.orgnih.gov This strategy is broadly applicable to the synthesis of this compound from its nitrile precursors.

Several metal-based catalysts have been utilized, including but not limited to:

Zinc Salts: Zinc(II) salts, such as ZnCl₂ and ZnBr₂, are among the most widely used catalysts for this transformation. Reactions are often performed in water, offering a greener alternative to organic solvents. nih.govorganic-chemistry.org

Copper Complexes: Copper(I) and Copper(II) catalysts, such as those incorporating phenanthroline ligands, have been shown to effectively promote the cycloaddition, sometimes under microwave irradiation to accelerate the reaction. acs.orgresearchgate.netnih.gov

Cobalt Complexes: Novel cobalt(II) complexes have been developed that show excellent activity for the [3+2] cycloaddition under mild, homogeneous conditions. nih.govacs.org Mechanistic studies suggest the reaction proceeds through a cobalt(II)-diazido intermediate. nih.gov

Other Metals: Ruthenium(II), Iron(III), and Indium(III) complexes have also been successfully employed to catalyze tetrazole formation from various nitriles. organic-chemistry.orgnih.govacs.org

Table 1: Comparison of Metal Catalysts in 5-Substituted 1H-Tetrazole Synthesis
CatalystTypical SubstratesReaction ConditionsKey AdvantagesReference
Zinc Salts (e.g., ZnCl₂, ZnBr₂)Aromatic and Aliphatic NitrilesWater, RefluxBroad substrate scope, use of water as a solvent. organic-chemistry.org
[Cu(phen)(PPh₃)₂]NO₃Aromatic NitrilesNMP, Microwave, 65 °CRapid reaction times (minutes), high yields. nih.gov
Cobalt(II) Complex with Tetradentate LigandAryl NitrilesMethanol, RefluxFirst example of homogeneous cobalt catalysis for this reaction, mild conditions. nih.govacs.org
Indium(III) ChlorideOximes (in situ nitrile formation)RefluxInexpensive catalyst, low catalyst loading, mild conditions. organic-chemistry.org

In a move toward more sustainable and cost-effective synthesis, organocatalysts and heterogeneous systems have emerged as powerful alternatives to metal catalysts.

Organocatalysis: L-proline has been identified as an effective, environmentally benign, and inexpensive organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org This method works for a broad range of substrates, including aryl and aliphatic nitriles, offering high yields, short reaction times, and a simple workup procedure. organic-chemistry.org Other organocatalytic systems, such as those generated in situ from N-methyl-2-pyrrolidone (NMP), have also been developed, particularly for use with microwave heating. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. nih.govscielo.org.za Recent research has focused on developing novel solid-supported catalysts.

Nanocatalysts: Various nanocatalysts, such as nano-TiCl₄·SiO₂, have been shown to be extremely efficient for preparing 5-substituted 1H-tetrazoles. scielo.org.zascielo.org.za These catalysts are often recoverable and can be reused multiple times without a significant loss of activity. scielo.org.zascielo.org.za Other examples include cobalt-nickel nanoparticles on magnetic hollow spheres and Schiff base-coordinated Cu(II) on magnetic nanoparticles. nih.govrsc.org

Natural Catalysts: In a novel approach, cuttlebone, a naturally occurring porous material, has been used as a low-cost, metal-free heterogeneous catalyst. It is believed to activate the nitrile through hydrogen bond formation. rsc.org

Modified Supports: Systems like cobalt stabilized on modified boehmite nanoparticles have been developed as stable, hybrid organic-inorganic nanocatalysts that can be recovered and reused for several cycles. rsc.org

Table 2: Examples of Organo- and Heterogeneous Catalysts
Catalyst TypeSpecific CatalystReaction ConditionsKey FeaturesReference
OrganocatalystL-prolineDMSO, 100 °CEnvironmentally benign, cost-effective, high yields. organic-chemistry.org
Heterogeneous NanocatalystNano-TiCl₄·SiO₂DMF, RefluxEfficient, recoverable and reusable, simple workup. scielo.org.zascielo.org.za
Heterogeneous NanocatalystCo–Ni/Fe₃O₄@MMSHSSolvent-free, 120 °CMagnetic, high catalytic activity, excellent recyclability. rsc.org
Natural Heterogeneous CatalystCuttleboneDMSO, 110 °CMetal-free, low cost, high efficiency. rsc.org

The principles of green chemistry are increasingly being applied to tetrazole synthesis to minimize environmental impact. dntb.gov.ua These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Aqueous Media: The use of water as a reaction solvent is a key green strategy. Zinc-catalyzed cycloadditions, for instance, proceed readily in water, eliminating the need for volatile organic solvents. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. bohrium.comorganic-chemistry.orgresearchgate.net This technique has been successfully paired with various catalytic systems, including copper complexes and organocatalysts. organic-chemistry.orgresearchgate.net

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium azide ([bmim]N₃), can serve as both the solvent and a safer azide source, replacing the highly toxic hydrazoic acid or volatile organic solvents. organic-chemistry.org

Recyclable Catalysts: The development of magnetic and other solid-supported heterogeneous catalysts is a cornerstone of green tetrazole synthesis. nih.govrsc.org The ability to easily remove the catalyst using an external magnet and reuse it for multiple reaction cycles reduces waste and cost. nih.gov

Multi-Component Reactions for the Assembly of Complex this compound Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient route to complex molecules. nih.govnih.gov They are highly valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov For tetrazole synthesis, the Ugi-tetrazole reaction is a prominent example. rug.nl

The classic Ugi-tetrazole reaction is a four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. rug.nl

To assemble a this compound architecture using an MCR approach, a specialized set of reactants would be required. A potential strategy involves the Ugi reaction with a "cleavable" isocyanide. In this approach, a complex 1,5-disubstituted tetrazole is first synthesized via the MCR. Subsequently, the group attached to the N1 position, which originated from the isocyanide, is chemically cleaved under mild conditions to yield the free 5-substituted 1H-tetrazole. rug.nlrug.nl This allows for the synthesis of the core scaffold while enabling the introduction of diversity at the 5-position via the other MCR components. For instance, an amine and an aldehyde could be chosen such that they form the carboximidamide moiety upon reaction.

Another MCR approach involves the one-pot, three-component reaction of aldehydes, hydroxylamine, and an azide source to generate 5-substituted 1H-tetrazoles, bypassing the need to handle nitriles directly. organic-chemistry.orgorganic-chemistry.org

Derivatization and Functionalization Pathways at the Tetrazole Ring

Once the this compound core is synthesized, further derivatization can be performed at the nitrogen atoms of the tetrazole ring. A significant challenge in the functionalization of 5-substituted-1H-tetrazoles is controlling the regioselectivity of the reaction. researchgate.net Alkylation or arylation can occur at either the N1 or N2 position, often leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net

Strategies to control or achieve functionalization include:

Alkylation and Arylation: The reaction of the tetrazole anion with an electrophile (e.g., an alkyl halide) is a common method for N-functionalization. The ratio of N1 to N2 isomers is influenced by several factors, including the nature of the substituent at the C5 position, the electrophile, the solvent, and the counter-ion.

Regioselective Synthesis: Specific reaction conditions have been developed to favor one isomer over the other. For example, certain palladium/copper co-catalytic systems have been used for the direct C-H arylation of 1-substituted tetrazoles to produce 5-aryltetrazoles, avoiding the late-stage use of azides. organic-chemistry.org

Protection-Deprotection Strategies: The tetrazole ring can be protected, for instance, with a p-methoxybenzyl (PMB) group, to direct subsequent reactions before being cleaved under acidic or oxidative conditions. organic-chemistry.org

Directed Metallation: N-protected (1H-tetrazol-5-yl)zinc pivalates have been developed as stable, storable solids. These organometallic intermediates can undergo subsequent cross-coupling reactions to introduce a variety of functional groups at the C5-position, although this is less relevant for derivatizing an existing this compound. organic-chemistry.org

The choice of synthetic strategy depends on the desired final structure, available starting materials, and the need for scalability and adherence to green chemistry principles.

N-Substitution Methodologies

Functionalization of the tetrazole ring at its nitrogen atoms is a key strategy for modulating the physicochemical properties of the final compound. The acidic nature of the N-H proton in 1H-tetrazoles allows for deprotonation followed by reaction with various electrophiles.

Direct Alkylation and Arylation: Direct N-substitution is a common approach, although it can lead to a mixture of N1 and N2 isomers, the ratio of which is influenced by the substituent at C-5, the electrophile, and reaction conditions.

N-Alkylation: This is typically achieved by treating the parent tetrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.

N-Arylation: Copper-catalyzed N-arylation reactions provide an effective method for introducing aryl groups onto the tetrazole ring. organic-chemistry.orgresearchgate.net For instance, the use of a [Cu(OH)(TMEDA)]2Cl2 catalyst allows for the regioselective 2-arylation of 5-substituted tetrazoles with various arylboronic acids under mild conditions. acs.org

The following table summarizes common N-substitution reactions applicable to the 1H-tetrazole core.

Substitution TypeReagentsCatalystTypical ConditionsRegioselectivity
N-AlkylationAlkyl Halide (R-X), Base (e.g., K2CO3)NoneDMF, Room Temp to 80°CMixture of N1 and N2 isomers
N-ArylationArylboronic Acid (Ar-B(OH)2)[Cu(OH)(TMEDA)]2Cl2Methanol, Room TempHighly selective for N2
N-ArylationAryl Halide (Ar-X), BaseCu(I) source (e.g., CuI)DMF or other polar aprotic solvent, Elevated TempVaries

This table is generated based on general methodologies for tetrazole substitution and may require optimization for this compound.

C-5 Functionalization Strategies

Direct functionalization at the C-5 position of a pre-formed tetrazole ring is a powerful but challenging approach due to the stability of the aromatic ring. A highly effective modern strategy involves the deprotonation of an N-protected tetrazole at the C-5 position to generate a potent nucleophile. nih.govosi.lv

This method typically involves:

N-Protection: The tetrazole ring is first protected, commonly at the N1 position, with a suitable group such as p-methoxybenzyl (PMB). This step is crucial as it prevents deprotonation of the acidic N-H proton and directs the metalation to the C-5 position. acs.org

C-H Deprotonation (Metalation): The N-protected tetrazole is treated with a strong organometallic base. The "turbo Grignard reagent" (iPrMgCl·LiCl) has proven particularly effective for this C-H deprotonation, creating a stable organomagnesium intermediate at low temperatures (e.g., -60 °C). nih.govnih.govorganic-chemistry.org This intermediate is significantly more stable than its lithiated counterparts, which are prone to decomposition via retro [2+3] cycloaddition, a reaction that results in the elimination of nitrogen gas to form a cyanamide (B42294). nih.govacs.org

Reaction with Electrophiles: The generated C-5 organometallic species can then react with a wide array of electrophiles to introduce diverse functional groups. osi.lvacs.org

Below is a table illustrating the scope of this C-5 functionalization strategy.

ElectrophileReagent ExampleResulting C-5 Functional Group
AldehydesBenzaldehydeα-Hydroxybenzyl
KetonesAcetophenoneα-Hydroxy-α-phenylethyl
Weinreb AmidesN-methoxy-N-methylacetamideAcetyl
Halogenating AgentsIodine (I2)Iodo

This table outlines the versatility of the C-5 metalated intermediate derived from an N-protected tetrazole. The specific carboximidamide group would need to be introduced either before or after this functionalization step, or be compatible with the reaction conditions.

Combinatorial and High-Throughput Synthesis Approaches for this compound Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for drug discovery, enabling the rapid generation of large libraries of related compounds for screening. acs.orgnih.govrug.nl Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the construction of complex molecules from three or more starting materials in a single step, maximizing diversity and efficiency. nih.govacs.org

The Ugi and Passerini reactions are prominent MCRs adapted for the synthesis of tetrazole libraries. beilstein-journals.orgbeilstein-archives.orgnih.gov

Ugi Tetrazole Reaction (UT-4CR): This four-component reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide, TMSN3, as a safer alternative to hydrazoic acid). nih.govacs.org By systematically varying each of the four components, vast libraries of structurally diverse tetrazoles can be synthesized. acs.org This approach can be used in a "library-to-library" synthesis, where the product of one Ugi reaction becomes a starting material for a subsequent one, further expanding chemical diversity. acs.orgnih.gov

Passerini Tetrazole Reaction (PT-3CR): This is a three-component reaction between an aldehyde or ketone, an isocyanide, and an azide source. beilstein-journals.orgnih.gov It provides direct access to 1,5-disubstituted tetrazoles. nih.gov Recent strategies have focused on using pre-functionalized tetrazole building blocks within MCRs to create novel scaffolds that are otherwise difficult to synthesize. beilstein-journals.orgbohrium.com

The power of MCRs in generating tetrazole libraries is illustrated in the table below, using the Ugi reaction as an example.

Component 1 (Oxo)Component 2 (Amine)Component 3 (Isocyanide)Component 4 (Azide)Resulting Library Scaffold
R1-CHOR2-NH2R3-NCTMSN3Diverse α-amino-tetrazoles
Aromatic AldehydesPrimary AminesAliphatic IsocyanidesTMSN3
Aliphatic AldehydesAnilinesAromatic IsocyanidesTMSN3
KetonesAmmoniaFunctionalized IsocyanidesTMSN3

This table demonstrates how varying the inputs (R1, R2, R3) in the Ugi tetrazole reaction allows for the high-throughput generation of a diverse library of tetrazole derivatives.

Reactivity and Mechanistic Investigations of 1h Tetrazole 5 Carboximidamide

Exploration of 1,3-Dipolar Cycloaddition Reactivity within the Tetrazole-Carboximidamide System

The tetrazole ring is a well-established precursor for 1,3-dipolar cycloaddition reactions, primarily through its ability to generate highly reactive nitrile imine intermediates. This reactivity is typically initiated by thermal or photochemical activation. Upon activation, the tetrazole ring can undergo a cycloreversion, losing a molecule of dinitrogen (N₂) to form a nitrile imine. This transient species is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govoup.com

For analogs of 1H-Tetrazole-5-carboximidamide, this process involves the photo- or heat-induced formation of a nitrile imine, which then rapidly reacts with a suitable dipolarophile. nih.gov The reaction is notable for its high efficiency and the ability to proceed under mild, catalyst-free conditions, making it a valuable tool in synthetic chemistry, including for bioorthogonal labeling of proteins. nih.govnih.gov

The general mechanism for this transformation can be outlined as follows:

Activation : Irradiation with UV light (e.g., 302 nm) or heating provides the energy for the tetrazole ring to undergo a retro-1,3-dipolar cycloaddition. nih.gov

Formation of Nitrile Imine : The tetrazole ring fragments, releasing stable N₂ gas and generating a transient, high-energy nitrile imine dipole. oup.com

Cycloaddition : The nitrile imine immediately undergoes a [3+2] cycloaddition reaction with a dipolarophile present in the reaction mixture. rsc.org

Computational studies, often employing Density Functional Theory (DFT), have corroborated this mechanistic pathway. These studies show that the cycloaddition of the nitrile imine with a dipolarophile is typically a concerted process with a relatively low activation energy barrier, explaining the high reaction rates observed experimentally. oup.comrsc.org The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile imine and the dipolarophile. oup.com

While the tetrazole ring itself is the primary source of the 1,3-dipole, the carboximidamide group at the 5-position plays a significant role in modulating the electronic properties and, consequently, the reactivity of the tetrazole. The specific influence of the carboximidamide moiety on the stability of the parent tetrazole and the subsequent reactivity of the nitrile imine intermediate is a subject of ongoing research. However, the core reactivity pattern of tetrazoles as precursors for nitrile imine-mediated 1,3-dipolar cycloadditions is a fundamental aspect of their chemical behavior. nih.govrsc.org

Functional Group Transformations Involving the Carboximidamide Moiety

The carboximidamide group, also known as a guanidino or amidino group, attached to the 5-position of the 1H-tetrazole ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of tetrazole derivatives with modified properties and functionalities.

One of the primary transformations is hydrolysis , where the carboximidamide can be converted to a carboxylic acid or an amide under acidic or basic conditions. This reaction provides a synthetic route from this compound to 1H-tetrazole-5-carboxylic acid or 1H-tetrazole-5-carboxamide, which are themselves important building blocks in medicinal chemistry.

N-Alkylation and N-Arylation reactions can be performed on the nitrogen atoms of the carboximidamide group. Using alkyl halides or aryl halides under basic conditions, one or more of the hydrogen atoms on the amidine nitrogens can be substituted. This allows for the introduction of various lipophilic or sterically bulky groups, which can be used to tune the solubility and biological activity of the resulting molecule.

The carboximidamide moiety can also participate in condensation reactions with various electrophiles. For example, reaction with β-dicarbonyl compounds (like acetylacetone (B45752) or malonic esters) can lead to the formation of new heterocyclic rings, such as pyrimidines, fused or linked to the tetrazole core. These reactions typically proceed through the initial formation of an enamine intermediate followed by intramolecular cyclization and dehydration.

Furthermore, the amidine group can be a precursor for the synthesis of other nitrogen-containing functional groups. For instance, it can be converted into a cyano group (-C≡N) through oxidative processes or diazotization followed by a Sandmeyer-type reaction. This opens up another avenue for further functionalization, as the cyano group can be hydrated to an amide, reduced to an amine, or used in cycloaddition reactions.

The reactivity of the carboximidamide group is integral to the derivatization of the this compound scaffold, enabling the creation of libraries of compounds for various applications, particularly in the development of new therapeutic agents where the tetrazole ring acts as a bioisostere for a carboxylic acid.

Reaction Mechanisms of N-H Tautomerism and Isomerization

A fundamental characteristic of 5-substituted-1H-tetrazoles, including this compound, is the existence of prototropic tautomerism. The proton on the tetrazole ring is not fixed to a single nitrogen atom but can exist in equilibrium between different positions, leading to the formation of distinct tautomers. For monosubstituted tetrazoles, the two most common tautomers are the 1H- and 2H-isomers.

The equilibrium between these tautomers is a dynamic process influenced by several factors:

Physical State : The dominant tautomer can differ between the solid state and in solution. In the solid phase, crystal packing forces can favor one tautomer over the other.

Solvent Polarity : The polarity and hydrogen-bonding capabilities of the solvent can preferentially solvate and stabilize one tautomer. For example, polar protic solvents may favor the tautomer with a higher dipole moment or better hydrogen bond donating/accepting capacity.

Substituent Effects : The electronic nature of the substituent at the C5 position significantly impacts the acidity of the N-H protons and the relative stability of the conjugate bases, thereby shifting the tautomeric equilibrium. Electron-withdrawing groups, like the carboximidamide moiety, can influence the electron density distribution within the tetrazole ring.

Temperature : Changes in temperature can alter the position of the equilibrium.

Computational studies using methods like Density Functional Theory (DFT) are frequently employed to investigate the relative stabilities of these tautomers. These calculations can predict the ground-state energies of the 1H- and 2H-forms, providing insight into which tautomer is thermodynamically more stable. Theoretical calculations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is often slightly more stable than the 1H-tautomer, though the energy difference can be small, leading to a mixture of both in solution.

The mechanism of tautomerization is believed to occur through proton transfer events. In solution, this can be facilitated by solvent molecules (intermolecular proton transfer) or, in some cases, through an intramolecular "proton-shift" mechanism, although the latter typically has a higher energy barrier. The presence of acidic or basic catalysts can significantly accelerate the rate of interconversion.

Understanding the tautomeric behavior of this compound is crucial as the different tautomers can exhibit distinct chemical reactivity, spectroscopic properties (e.g., in NMR), and biological activity due to their different shapes, hydrogen bonding patterns, and electronic distributions.

Studies on Thermal and Photochemical Transformations of this compound Analogs

Analogs of this compound are known to undergo distinct transformations when subjected to thermal or photochemical energy. These reactions are primarily driven by the inherent strain and nitrogen-rich nature of the tetrazole ring.

Thermal Transformations:

When heated, many 5-substituted tetrazoles undergo thermal decomposition, often characterized by the extrusion of molecular nitrogen (N₂). This process is a key step in the formation of nitrile imines, which are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions. The temperature required for this decomposition varies depending on the substituents on the tetrazole ring. For some energetic materials based on tetrazole scaffolds, this decomposition can be rapid and exothermic.

The general pathway for thermal decomposition is: R-CN₄H → [R-C≡N⁺-N⁻H] + N₂

The stability of the tetrazole ring is influenced by the electronic nature of the C5-substituent. Electron-withdrawing groups can affect the thermal stability, and the carboximidamide group's electronic properties would play a role in the decomposition temperature and kinetics of its analogs.

Photochemical Transformations:

Photochemical activation, typically using UV light, provides an alternative and often milder method to induce transformations in tetrazole analogs. Similar to thermal activation, photoirradiation can lead to the efficient generation of nitrile imines via N₂ extrusion. nih.gov This photo-induced reaction is highly valuable as it can be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

The process is highly efficient and forms the basis for photo-click chemistry, enabling spatial and temporal control over reactions. nih.gov For instance, diaryltetrazoles serve as photoactivatable precursors to nitrile imines, which then react with alkenes to form pyrazolines. nih.gov The quantum yield and rate of these photochemical reactions are dependent on the specific structure of the tetrazole analog and the wavelength of light used.

Transformation TypeConditionsPrimary IntermediateMajor Product(s)Reference
Thermal High Temperature (Heating)Nitrile ImineCycloaddition products (if dipolarophile is present), fragmentation products oup.com
Photochemical UV Irradiation (e.g., 302 nm)Nitrile ImineCycloaddition products (e.g., pyrazolines) nih.govnih.gov

Nucleophilic and Electrophilic Reactivity of the Tetrazole-Carboximidamide Ring System

The this compound system possesses a rich and varied reactivity profile towards both nucleophiles and electrophiles, owing to the presence of multiple nitrogen atoms with different electronic characteristics and the acidic N-H proton.

Electrophilic Reactivity:

The tetrazole ring is electron-rich and generally reacts with electrophiles at its nitrogen atoms. Alkylation, acylation, and arylation are common electrophilic substitution reactions. In the case of this compound, an electrophile can attack any of the four ring nitrogens. The regioselectivity of this attack is a critical aspect and is governed by a combination of steric and electronic factors, as well as reaction conditions.

N1 vs. N2 Substitution : Reaction with electrophiles like alkyl halides typically yields a mixture of N1- and N2-substituted isomers. The ratio of these products is influenced by the nature of the electrophile, the solvent, and the counter-ion if the tetrazole is deprotonated first to form a tetrazolate anion. The tetrazolate anion is an ambient nucleophile, and its reaction with electrophiles is subject to Kornblum's rule, where reactions with higher Sₙ1 character may favor attack at the more electronegative N1, while Sₙ2 conditions often favor attack at the sterically less hindered and more nucleophilic N2.

Carboximidamide Group : The nitrogen atoms of the carboximidamide moiety can also react with electrophiles, although they are generally less nucleophilic than the deprotonated tetrazole ring.

Nucleophilic Reactivity:

The tetrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and high electron density. However, nucleophilic reactions can occur under specific circumstances:

Proton Abstraction : The most common reaction with nucleophiles (acting as bases) is the deprotonation of the acidic N-H proton (pKa is similar to that of carboxylic acids), forming the corresponding tetrazolate anion. This anion is a key intermediate for subsequent reactions with electrophiles.

Nucleophilic Substitution : While rare on the ring itself, if a suitable leaving group is present at the C5 position, nucleophilic aromatic substitution (SₙAr) can occur. For the parent compound, the carboximidamide group itself is not a good leaving group. However, transformations of this group could install one.

Ring-Opening : Under harsh conditions, strong nucleophiles can induce ring-opening of the tetrazole system, though this is not a typical reaction pathway.

The interplay between the acidic N-H group, the nucleophilic ring nitrogens, and the functional carboximidamide group makes this compound a versatile scaffold for building more complex molecular architectures.

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity and stability of this compound and its analogs. These investigations are crucial for optimizing reaction conditions and understanding the underlying mechanisms of their transformations.

Thermodynamics:

The thermodynamic stability of tetrazole derivatives is a key area of study, particularly for those designed as high-energy materials. The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, meaning the molecule stores a significant amount of chemical energy, which is released upon decomposition into thermodynamically stable products like N₂ gas.

Key thermodynamic parameters of interest include:

Heat of Formation (ΔH_f°) : This value quantifies the energy content of the molecule.

Gibbs Free Energy of Reaction (ΔG) : This determines the spontaneity of a reaction, such as tautomerization or decomposition.

Equilibrium Constants (K_eq) : For reversible processes like tautomerism, K_eq (related to ΔG) indicates the relative concentration of isomers at equilibrium.

Computational chemistry plays a vital role in estimating these parameters. Methods such as DFT and more advanced ab initio calculations can predict the relative energies of reactants, products, and intermediates, allowing for the determination of reaction enthalpies and free energies. For instance, calculations can determine the energy difference between the 1H and 2H tautomers of this compound, predicting their equilibrium distribution.

Kinetics:

Kinetic studies focus on the rates of chemical reactions and the factors that influence them. For tetrazole analogs, key kinetic investigations include:

Decomposition Rates : The rate of thermal decomposition is critical for assessing the stability of energetic materials. Kinetic parameters like the activation energy (E_a) and the pre-exponential factor (A) are determined using techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). A higher activation energy implies greater kinetic stability.

Cycloaddition Rates : For the 1,3-dipolar cycloaddition reactions involving nitrile imines generated from tetrazoles, kinetics help in understanding the reactivity of these transient species. Rate constants for the reaction of the nitrile imine with various dipolarophiles can be measured or calculated. For example, computational studies have been used to calculate the activation barriers for the [3+2] cycloaddition of nitrile imines with alkenes, showing low barriers which are consistent with the experimentally observed fast reaction rates. rsc.org

The table below summarizes key parameters investigated in the study of tetrazole reactivity.

ParameterSignificanceMethod of Investigation
Heat of Formation (ΔH_f°) Measures energy content; crucial for energetic materials.Computational Chemistry (e.g., DFT), Calorimetry
Tautomer Energy Difference (ΔE) Determines the relative stability and population of 1H and 2H tautomers.Computational Chemistry, NMR Spectroscopy
Activation Energy (E_a) Energy barrier for a reaction; indicates kinetic stability and reaction rate.Kinetic Experiments (e.g., DSC, TGA), Computational Chemistry
Rate Constant (k) Quantifies the speed of a reaction at a given temperature.Spectroscopic monitoring of reactant/product concentration over time

These quantitative studies are essential for the rational design of new tetrazole-based compounds, whether for applications in materials science, where thermal stability is paramount, or in organic synthesis and chemical biology, where reaction rates and selectivity are key.

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Tetrazole 5 Carboximidamide Analogs

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 1H-tetrazole-5-carboximidamide and its analogs, this technique reveals the intricate details of their molecular architecture and packing in the crystal lattice.

The crystal structure of tetrazole derivatives is often characterized by extensive hydrogen bonding networks, which significantly influence their physical properties. For instance, in the crystal structure of N-(5-amino-1H-tetrazol-1-yl)formamide, a related compound, the aminotetrazole group is essentially planar, and the molecule exhibits a three-dimensional network formed by intermolecular N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds. nih.gov Similarly, the structure of 1-benzyl-5-amino-1H-tetrazole shows intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole). academie-sciences.fr These interactions dictate the packing of the molecules in the crystal, affecting properties such as density and thermal stability.

For this compound, single-crystal X-ray diffraction would be expected to reveal the planarity of the tetrazole ring and the conformation of the carboximidamide group relative to the ring. It would also elucidate the tautomeric form present in the solid state, a common feature in tetrazole chemistry. The analysis would provide a detailed map of hydrogen bond donors and acceptors, allowing for a comprehensive understanding of the supramolecular assembly.

Table 1: Crystallographic Data for a 1H-Tetrazole Analog

Parameter Value
Compound N-(5-amino-1H-tetrazol-1-yl)formamide nih.gov
Chemical Formula C₂H₄N₆O
Molecular Weight 128.11
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.232 (10)
b (Å) 12.054 (12)
c (Å) 4.208 (4)
Volume (ų) 519.1 (9)
Z 4
Temperature (K) 93

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For this compound and its analogs, advanced NMR methods provide insights into their conformation, tautomeric equilibria, and electronic environment.

1H and 13C NMR Techniques

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the structural characterization of organic molecules. In the ¹H NMR spectrum of a 5-substituted 1H-tetrazole, a broad signal for the N-H proton of the tetrazole ring is typically observed at a downfield chemical shift, often above 15 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons of the carboximidamide group would be expected to appear as distinct signals, with their chemical shifts and multiplicities depending on the solvent and the rate of proton exchange.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring (C5) typically resonates in the range of 150-160 ppm. rsc.org The chemical shift of the carboximidamide carbon would provide valuable information about the electronic environment of this functional group. For example, in a series of 5-substituted-1H-tetrazoles, the C5 carbon chemical shifts were reported in DMSO-d₆, providing a reference for similar structures. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Substituted 1H-Tetrazoles in DMSO-d₆

Compound ¹H NMR (NH) ¹³C NMR (C5) Reference
5-Phenyl-1H-tetrazole 17.45 (br) 155.93 rsc.org
5-(p-Tolyl)-1H-tetrazole 16.67 (br) 155.58 rsc.org
5-(4-Chlorophenyl)-1H-tetrazole 16.81 (br) 154.96 rsc.org

Heteronuclear (15N) NMR and 2D NMR Experiments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful tool for studying tetrazoles due to the high nitrogen content of the ring. The ¹⁵N chemical shifts are highly sensitive to the electronic environment and can be used to distinguish between different tautomers and to study substituent effects. nih.gov For 1H-tetrazoles, the nitrogen atoms typically exhibit a shielding order of N1 > N4 > N2 > N3.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

In the IR spectrum of tetrazole derivatives, characteristic bands associated with the vibrations of the tetrazole ring are observed. These include N-H stretching vibrations, typically appearing as a broad band in the range of 2500-3200 cm⁻¹, and C=N and N=N stretching vibrations within the 1400-1600 cm⁻¹ region. rsc.orgpnrjournal.com The carboximidamide group would be expected to show characteristic N-H stretching and bending vibrations, as well as C=N stretching vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. For 1H-tetrazole, Raman spectra have been used to study its behavior under high pressure. researchgate.net The positions and intensities of the vibrational bands can be sensitive to changes in the molecular environment, such as those caused by hydrogen bonding. Therefore, a combined IR and Raman analysis can offer a detailed picture of the vibrational modes and intermolecular forces in this compound.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 1H-Tetrazole Analogs

Vibrational Mode 1-(phenyl)-1H-tetrazole (IR) rsc.org 5-(Benzylthio)-1H-tetrazole (IR) pnrjournal.com
C-H stretch (aromatic) 3126 -
C=N stretch 1694 -
C=C stretch 1597, 1498 -
N=N stretch - 1329

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

In addition to molecular weight determination, mass spectrometry provides information about the fragmentation patterns of a molecule upon ionization. This data can be used to deduce its structure. For this compound, the fragmentation is likely to involve the loss of small molecules such as N₂, HN₃, or cyanamide (B42294) from the tetrazole ring and the carboximidamide group. The analysis of these fragmentation pathways can provide valuable structural information and confirm the connectivity of the different functional groups. A study on 5-vinyl-1H-tetrazole utilized high-resolution mass spectrometry as part of its characterization. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Mechanistic Insights into Synthesis and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including melting points, decomposition temperatures, and phase transitions. For many tetrazole derivatives, particularly those with high nitrogen content, thermal stability is a critical parameter.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic peak in a DSC thermogram typically corresponds to a melting point, while an exothermic peak indicates a decomposition process. The onset temperature of decomposition is a key measure of a compound's thermal stability. For example, DSC analysis of 5-amino-1H-tetrazole has been used to study its thermal behavior. mdpi.com

For this compound, DSC would provide valuable information about its melting point and its stability towards heat. This information is crucial for understanding its potential applications and for ensuring safe handling and storage. The thermal behavior can also provide insights into the mechanisms of its synthesis and decomposition. unigoa.ac.innih.gov

Computational Chemistry and Theoretical Modeling of 1h Tetrazole 5 Carboximidamide Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of molecules like 1H-Tetrazole-5-carboximidamide.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with basis sets like 6-31G* or larger, are commonly used for tetrazole systems. iosrjournals.orgacs.org Such calculations would yield key energetic and electronic properties. For instance, studies on related 5-substituted tetrazoles have successfully calculated parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution and is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring and the carboximidamide group, indicating regions with a higher probability of electrophilic interaction.

A hypothetical data table from a DFT study on this compound might look like this:

ParameterCalculated Value
Total Energy (Hartree)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]

While DFT is excellent for ground states, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for studying excited states and predicting spectroscopic properties.

Methods like Time-Dependent DFT (TD-DFT) or more rigorous ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory would be employed to study the electronic transitions of this compound. These calculations predict the energies and intensities of electronic absorption bands, which can be directly compared with experimental UV-Vis spectra. beilstein-journals.org

Furthermore, vibrational frequencies can be calculated at the DFT or ab initio level. These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the peaks in experimental Infrared (IR) and Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule, such as the stretching and bending of the tetrazole ring and the carboximidamide group.

Tautomeric Equilibria and Aromaticity Assessment

The tetrazole ring can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. The position of the proton can significantly influence the molecule's properties and interactions. researchgate.net

Computational methods are ideal for investigating the relative stabilities of the possible tautomers of this compound. By calculating the total electronic energies of the optimized geometries of each tautomer, one can predict the most stable form in the gas phase. iosrjournals.orgnih.gov The inclusion of a solvent model (see section 5.4) would be crucial to predict the tautomeric preference in solution, as solvent polarity can dramatically shift the equilibrium. nih.govacs.org For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer is often favored in condensed phases. nih.govnih.gov

Aromaticity is another key feature of the tetrazole ring. Computational methods can quantify the degree of aromaticity using various indices. Geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the uniformity of bond lengths within the ring. iosrjournals.org Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring; a negative NICS value is indicative of aromatic character. These calculations would provide quantitative insight into the aromatic nature of the tetrazole ring in this compound and how it is influenced by the carboximidamide substituent.

Conformational Analysis and Potential Energy Surfaces of this compound

The carboximidamide substituent attached to the tetrazole ring can rotate, leading to different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This is typically done by systematically rotating the dihedral angle(s) connecting the substituent to the ring and calculating the energy at each step. This process generates a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states for conformational changes. unicamp.brethz.ch Quantum chemical methods like DFT would be used to perform these calculations. The results of such an analysis would reveal the preferred spatial orientation of the carboximidamide group relative to the tetrazole ring and the energy required for rotation, which is important for understanding its flexibility and how it might fit into a receptor site.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov

In an MD simulation, the molecule (solute) is placed in a box of solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

For this compound, an MD simulation would provide a detailed picture of its solvation shell, revealing how water molecules arrange themselves around the solute and form hydrogen bonds. nih.gov It would also allow for the study of the dynamic conformational changes of the molecule in solution. By analyzing the trajectory of the simulation, one can obtain information about the stability of different conformers and the timescale of their interconversion. This provides a more realistic view of the molecule's behavior in a biological or chemical environment compared to static, gas-phase calculations.

In Silico Approaches to Understand Ligand-Receptor Interactions and Molecular Recognition (without discussing biological activity)

In silico methods are instrumental in understanding how a molecule like this compound might interact with a larger macromolecular receptor at the atomic level.

Molecular docking is a primary technique used for this purpose. nih.gov A three-dimensional model of a receptor's binding site is used as a target. The this compound molecule would be computationally placed into this binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each "pose," predicting the most favorable binding mode. kashanu.ac.ir This process can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For example, the nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors, a feature that would be prominent in docking studies. nih.gov

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose over time. acs.org By analyzing the fluctuations and interactions during the simulation, one can gain a more dynamic understanding of the molecular recognition process and the strength of the interaction.

Applications in Advanced Materials Science and Supramolecular Chemistry

Polymerization and Macromolecular Architectures Incorporating 1H-Tetrazole-5-carboximidamide Units

The incorporation of tetrazole and carboximidamide moieties into polymer structures is a promising strategy for creating functional materials with tailored properties, such as high thermal stability, specific binding capabilities, and high nitrogen content.

The synthesis of a polymerizable monomer based on this compound would be the foundational step for its inclusion in macromolecular architectures. While specific literature detailing the synthesis of this exact monomer is limited, a plausible pathway can be extrapolated from established methodologies for creating 5-substituted tetrazoles and functionalizing them.

Monomer Synthesis: A common and effective route to the tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.netorganic-chemistry.org For instance, the synthesis of 1H-tetrazole-5-carboxylic acid derivatives has been demonstrated by reacting an alkali metal azide with an alkyl cyanoformate. researchgate.netgoogle.com A subsequent chemical transformation would be required to convert the resulting carboxylic acid or ester group into the desired carboximidamide moiety. This could potentially be achieved through a multi-step process involving activation of the carboxyl group followed by reaction with an appropriate nitrogen source. Another approach involves the direct condensation of heterocyclic methyl carbimidates with sulfonamides to yield sulfonyl-carboximidamides, suggesting that the carboximidamide group can be formed from related functional precursors. nih.govnih.gov

To make the this compound molecule polymerizable, a reactive group such as a vinyl, acrylate, or other unsaturated bond would need to be incorporated into its structure, typically on the tetrazole ring or as part of the carboximidamide substituent.

Polymerization Mechanisms: Once a suitable monomer is synthesized, several polymerization mechanisms could be employed. wikipedia.org

Addition Polymerization: If the monomer contains a carbon-carbon double bond (e.g., a vinyl group), addition polymerization, often via a free-radical mechanism, is a straightforward approach. libretexts.org This process typically involves three key stages: initiation, propagation, and termination. fiveable.mechandra-asri.comfujifilm.com Initiators like peroxides or azo compounds are used to generate free radicals, which then react with monomers to create growing polymer chains. fujifilm.com

Step-Growth Polymerization: Alternatively, if the monomer is designed with two reactive functional groups, it could be used in step-growth or condensation polymerization. wikipedia.orglibretexts.org This method involves a series of independent reaction steps between the functional groups of the monomers. libretexts.org This approach allows for the creation of polymers like polyesters and polyamides and is characterized by a slower increase in molecular weight. wikipedia.orglibretexts.org

The choice of mechanism would depend on the final structure of the synthesized monomer and the desired properties of the resulting polymer.

Polymers featuring this compound as a side chain could exhibit a unique combination of properties derived from both the tetrazole ring and the carboximidamide group. The development of functional polymers through the strategic introduction of side chains is a key area of materials science. acs.orgrsc.org

Potential Properties and Applications:

High Nitrogen Content: The tetrazole ring is composed of 80% nitrogen, and its inclusion would result in polymers with a high nitrogen content. This characteristic is often associated with high-energy materials and enhanced thermal stability.

Coordination and Binding: Both the tetrazole ring, with its multiple nitrogen atoms, and the carboximidamide group can act as ligands, coordinating with metal ions. This could be exploited for applications in catalysis, separation, or the creation of metal-organic frameworks (MOFs). The tetrazole ring is known to participate in hydrogen bonding and other intermolecular interactions. nih.govacs.org

Modified Physicochemical Properties: Incorporating polar functional groups like the tetrazole-carboximidamide moiety can significantly alter the physical and chemical properties of a polymer, including its solubility, thermal characteristics, and mechanical strength. rsc.org The modification of side chains is a known strategy to improve intermolecular packing and enhance material performance. acs.org

Bioisosterism: In medicinal chemistry, the tetrazole ring is widely used as a bioisostere for the carboxylic acid group, improving metabolic stability and lipophilicity. nih.govbeilstein-journals.org Polymers with these side chains could have potential applications in biomedical fields, such as in drug delivery systems.

The synthesis of such functional polymers would contribute to the growing library of advanced materials with tailored properties for specific, high-performance applications. rsc.orgresearchgate.net

Role of this compound and Analogs in Oligonucleotide Synthesis Methodologies

In the field of biotechnology, the chemical synthesis of DNA and RNA oligonucleotides is a fundamental process. The dominant method for this synthesis is the phosphoramidite (B1245037) approach, which relies on the stepwise addition of nucleotide building blocks on a solid support. A critical step in this cycle is the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a reaction that requires an activator. 1H-tetrazole and its derivatives are the most widely used activators for this purpose.

The role of the activator is twofold:

Protonation: It acts as a weak acid to protonate the diisopropylamino group of the phosphoramidite, turning it into a good leaving group.

Nucleophilic Attack: The resulting tetrazolide anion acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive phosphotetrazolide intermediate.

This intermediate is then readily attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite (B83602) triester linkage. While 1H-tetrazole itself is effective, its limited solubility in acetonitrile (B52724) and suboptimal performance with sterically hindered monomers (like those used in RNA synthesis) have led to the development of more effective analogs.

Below is a data table comparing common tetrazole-based activators used in oligonucleotide synthesis.

Activator NameAbbreviationpKaKey Characteristics & Findings
1H-Tetrazole -4.8The original standard activator; limited solubility in acetonitrile (~0.5 M) can cause precipitation and clog synthesizers. chandra-asri.comrsc.org Its acidity can cause minor detritylation of the monomer, leading to n+1 impurities. chandra-asri.com
5-Ethylthio-1H-tetrazole ETT4.28More acidic and more soluble in acetonitrile than 1H-tetrazole. chandra-asri.com Became a preferred activator for RNA synthesis in the 1990s due to improved reaction rates. chandra-asri.com
5-Benzylthio-1H-tetrazole BTT4.0More acidic than ETT; considered an ideal activator for RNA synthesis, allowing for significantly reduced coupling times compared to 1H-tetrazole. chandra-asri.com
4,5-Dicyanoimidazole DCI5.2Less acidic than 1H-tetrazole but a more potent nucleophilic activator, which can reduce coupling times. chandra-asri.com It is also highly soluble in acetonitrile. chandra-asri.com

Although this compound is not a standard activator, the fundamental chemistry of its tetrazole ring suggests it could potentially function in this capacity. However, the reactivity and steric bulk of the carboximidamide group would need to be evaluated to determine its efficacy and potential side reactions compared to established analogs.

Precursors for the Synthesis of Novel Heterocyclic Systems and Derivatives

The combination of a stable aromatic tetrazole ring and a reactive carboximidamide group makes this compound a potentially valuable building block for the synthesis of more complex heterocyclic systems.

The tetrazole moiety itself is a versatile synthon. While generally stable, the ring can undergo cleavage under certain conditions, allowing for its transformation into other heterocyclic structures. For example, reactions of tetrazoles with hydrazines have been shown to lead to pyrimidine (B1678525) annulation through ring cleavage. daneshyari.com

The carboximidamide group is also a well-established precursor in heterocyclic synthesis. This functional group, essentially a nitrogen analog of a carboxylic acid or amide, contains multiple nucleophilic and electrophilic centers. It is frequently used in condensation reactions with bifunctional reagents to construct a wide variety of N-heterocycles, such as pyrimidines, triazines, and imidazoles. The synthesis of novel heterocyclic sulfonyl-carboximidamides has demonstrated the utility of this moiety in building diverse molecular architectures. nih.gov

By leveraging the distinct reactivity of each functional group, this compound could be used in several synthetic strategies:

Reactions at the Carboximidamide Group: The carboximidamide moiety could undergo cyclocondensation reactions with diketones, ketoesters, or other 1,3-dielectrophiles to form various six-membered heterocyclic rings (e.g., pyrimidines) attached to the stable tetrazole core.

Reactions Involving the Tetrazole Ring: The N-H proton of the tetrazole ring is acidic (pKa is comparable to carboxylic acids) and can be deprotonated, allowing for N-alkylation or N-arylation, thus introducing further diversity. researchgate.net Subsequent reactions could then target the transformation of the tetrazole ring itself.

Tandem Reactions: It is conceivable to design tandem reactions where an initial transformation at the carboximidamide group is followed by a reaction involving the tetrazole ring, leading to complex, fused heterocyclic systems in a single synthetic sequence.

The use of tetrazole-containing building blocks in multicomponent reactions (MCRs) is a growing field, enabling the rapid assembly of complex, drug-like molecules. beilstein-journals.org A functionalized precursor like this compound could serve as a valuable component in such reactions to generate novel compound libraries.

Future Directions and Emerging Research Avenues for 1h Tetrazole 5 Carboximidamide

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of tetrazole compounds often involves hazardous reagents like sodium azide (B81097) and the potential formation of explosive intermediates such as hydrazoic acid. Traditional batch synthesis presents safety and scalability challenges. The integration of continuous flow chemistry and microreactor technology offers a transformative approach to synthesize 1H-Tetrazole-5-carboximidamide and its derivatives safely and efficiently.

Microreactors provide superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control minimizes the formation of hazardous byproducts and allows for reactions to be performed under high-temperature and high-pressure conditions that would be unsafe in large-scale batch reactors. By keeping the reaction volume small at any given moment, flow chemistry drastically reduces the risks associated with potentially explosive intermediates. Research has demonstrated that the flow synthesis of 5-substituted tetrazoles is not only safer but also practical and efficient, often resulting in quantitative yields and high product output.

Future work in this area will likely focus on developing fully automated, multi-step flow systems for the synthesis of this compound, integrating in-line purification and real-time analysis to streamline the manufacturing process.

FeatureBatch SynthesisFlow Chemistry/Microreactor
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Minimized risk due to small reaction volumes and superior temperature control.
Efficiency Often requires longer reaction times and can have lower yields due to inefficient mixing.Rapid reactions with high yields due to enhanced heat and mass transfer.
Scalability Scaling up can be complex and requires significant process re-optimization.Easily scalable by "numbering up" (running multiple reactors in parallel) or extending operation time.
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, future research will heavily invest in novel catalytic systems that are efficient, reusable, and environmentally benign. While various catalysts have been used for tetrazole synthesis, the focus is shifting towards heterogeneous nanocatalysts.

These advanced catalysts, such as metal complexes supported on magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H or Cu-THAM@SiO2@FeAl2O4), offer significant advantages. jsynthchem.com Their high surface area and unique electronic properties can lead to high catalytic activity and selectivity under mild reaction conditions, often using greener solvents like water. jsynthchem.com A key benefit is their magnetic nature, which allows for easy separation from the reaction mixture using an external magnet, enabling straightforward recovery and reuse for multiple cycles without a significant loss of activity. jsynthchem.com

Future explorations will likely involve:

Photocatalysis: Utilizing visible light to drive the cycloaddition reaction, offering a green and energy-efficient synthetic route. rsc.org

Biosynthesized Catalysts: Employing green methods, such as using plant extracts, to create catalytically active metal nanoparticles on sustainable supports. nih.gov

Catalyst TypeKey FeaturesReusability
Magnetic Nanocatalysts High efficiency, mild conditions, easy separation.High (recyclable for 5+ cycles). nih.gov
Visible-Light Photocatalysts Green energy source, ambient reaction conditions.Often recyclable with sustained catalytic efficiency. rsc.org
Biosynthesized Nanoparticles Eco-friendly synthesis, sustainable supports.Demonstrates good reusability. nih.gov

Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully optimize the synthesis of this compound, particularly within continuous flow systems, a deep understanding of the reaction kinetics and mechanism is essential. Traditional offline monitoring methods like thin-layer chromatography (TLC) are insufficient for real-time process control. The future lies in the implementation of Process Analytical Technology (PAT), which involves in-line and online monitoring to analyze and control manufacturing processes in real time. americanpharmaceuticalreview.commt.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can be integrated directly into a flow reactor. americanpharmaceuticalreview.comyoutube.com These non-invasive methods can provide continuous, real-time data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comyoutube.com This allows for:

Real-time kinetic analysis: Gaining immediate insight into how different variables affect the reaction rate.

Detection of unstable intermediates: Identifying transient species that provide clues to the reaction mechanism.

Process optimization and control: Enabling automated feedback loops to maintain optimal reaction conditions, ensuring consistent product quality and yield. americanpharmaceuticalreview.com

Future research will focus on developing robust analytical models to translate the spectral data from in-line probes into precise, actionable process parameters, paving the way for fully automated and optimized synthesis.

Synergistic Computational-Experimental Approaches in Materials Design

The discovery of new materials based on this compound can be significantly accelerated by combining computational modeling with targeted experimental synthesis. This synergistic approach allows researchers to predict the properties of novel derivatives before undertaking time-consuming and resource-intensive laboratory work.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, can be used to screen virtual libraries of this compound analogs. These models can predict key properties relevant to specific applications, such as:

Energetic Materials: Calculating detonation velocity, pressure, and thermal stability for potential new explosives or propellants. rsc.org

Coordination Chemistry: Simulating the binding affinity of derivatives with different metal ions to design new ligands for catalysts or Metal-Organic Frameworks (MOFs).

Medicinal Chemistry: Predicting the binding energy of analogs to biological targets to identify potential drug candidates.

The computational results guide the experimental efforts, focusing synthetic work on the most promising candidates. The experimental data is then used to refine and validate the computational models, creating a powerful, iterative cycle that accelerates the materials discovery process.

Development of Smart Materials Based on this compound Derivatives

"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or light. The unique chemical properties of the tetrazole ring make it an excellent building block for such advanced materials. The 5-substituted tetrazole moiety is acidic, similar to a carboxylic acid, and can be ionized at physiological pH. nih.gov This property makes tetrazole-containing polymers ideal for creating pH-responsive systems. nih.govnih.gov

Future research avenues in this area include:

Stimuli-Responsive Polymers and Hydrogels: Incorporating this compound derivatives into polymer backbones to create materials that swell, shrink, or release a payload in response to pH changes. nih.govresearchgate.net Such systems have potential applications in drug delivery, where a drug could be released specifically in the acidic environment of tumor tissues. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): Using the tetrazole and amidine groups as multitopic ligands to construct porous, crystalline MOFs. rsc.orgnih.gov The nitrogen-rich channels of these MOFs could be designed for selective gas capture (e.g., CO2) or as sensors where the framework's properties (like fluorescence) change upon binding to a target analyte. rsc.orgacs.org

Light-Responsive Materials: Designing derivatives that can undergo photochemical transformations, leading to applications in light-regulated catalysis or propulsion systems for colloidal motors. researchgate.net

Expanding the Chemical Space of this compound Analogs for Functional Applications

The core structure of this compound serves as a versatile scaffold for creating a vast library of new compounds with tailored functionalities. Expanding its chemical space through systematic derivatization is a key future direction to unlock novel applications.

Key strategies for diversification include:

N-Substitution on the Tetrazole Ring: Alkylating or arylating the nitrogen atoms of the tetrazole ring can modulate the compound's electronic properties, acidity, and stability. This is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic properties of tetrazole-based drugs.

Modification of the Carboximidamide Group: Substituting the hydrogen atoms on the amidine nitrogens with various functional groups can create new ligands for coordination chemistry or introduce new reactive handles for polymer synthesis.

Hybrid Molecules: Covalently linking the this compound scaffold to other functional molecules (e.g., fluorophores, bioactive pharmacophores, or other heterocyclic systems) can create hybrid compounds with combined or enhanced properties. rsc.org

This expanded chemical library can be screened for a wide range of functional applications, including new pharmaceuticals, advanced energetic materials, corrosion inhibitors, and specialized ligands for catalysis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Tetrazole-5-carboximidamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cycloaddition reactions between nitriles and sodium azide, catalyzed by Lewis acids such as nano-TiCl₄·SiO₂, which enhances yield (up to 90%) under solvent-free conditions . Purity optimization involves recrystallization in ethanol/water mixtures and validation via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

Q. How does pH stability impact experimental design for handling this compound?

  • Methodology : The compound is stable across pH 2–12, enabling its use in diverse reaction environments (e.g., acidic coupling or basic hydrolysis). Stability testing should involve incubating the compound in buffer solutions (e.g., phosphate, acetate) at 25°C for 24 hours, followed by LC-MS analysis to monitor degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H/13C^13C NMR to confirm the tetrazole ring (δ ~8.5 ppm for NH) and carboximidamide group (δ ~160 ppm for C=O). X-ray crystallography (e.g., using the WinGX suite) resolves tautomeric forms, while IR spectroscopy identifies N-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence electronic properties and reactivity?

  • Methodology : Substituent effects can be analyzed via Hammett plots using derivatives (e.g., 5-nitro or 5-amino). DFT calculations (B3LYP/6-311+G**) predict electron-withdrawing groups (e.g., -NO₂) increasing electrophilicity, validated experimentally by reaction kinetics with thiol nucleophiles .

Q. What computational strategies model the tautomerism of this compound?

  • Methodology : Employ ab initio molecular dynamics (AIMD) to simulate tautomeric equilibria (1H vs. 2H forms). Solvent effects are modeled using COSMO-RS, with Gibbs free energy differences calculated at the MP2/cc-pVTZ level. Experimental validation via 1H^1H-15N^15N HMBC NMR confirms dominant tautomers .

Q. How can contradictions in biological activity data be resolved for tetrazole derivatives?

  • Methodology : Discrepancies (e.g., conflicting IC₅₀ values in enzyme assays) require rigorous batch-to-batch purity checks (HPLC, elemental analysis) and standardized assay conditions (buffer ionic strength, temperature). Meta-analysis of published data with funnel plots can identify bias .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodology : The compound is classified as acutely toxic (Oral Category 4) and irritant (Skin/Eye Category 2). Use fume hoods, nitrile gloves, and eye protection. First aid includes rinsing exposed skin with water for 15 minutes and immediate medical consultation for ingestion .

Data Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Methodology : Document reaction parameters (catalyst loading, solvent purity, temperature gradients) using FAIR data principles. Share crystallographic data (CIF files) in public repositories (e.g., CCDC) and validate synthetic routes via inter-laboratory trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.